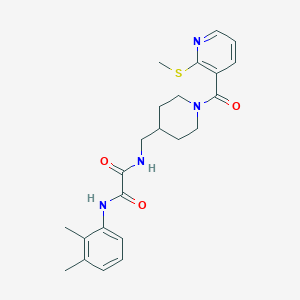

N1-(2,3-dimethylphenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide

Description

This oxalamide derivative features a 2,3-dimethylphenyl group at the N1 position and a nicotinoyl-piperidine-methyl moiety at the N2 position.

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3S/c1-15-6-4-8-19(16(15)2)26-21(29)20(28)25-14-17-9-12-27(13-10-17)23(30)18-7-5-11-24-22(18)31-3/h4-8,11,17H,9-10,12-14H2,1-3H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOBJBDGPOPKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,3-dimethylphenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The oxalamide moiety is significant for its interaction with various biological targets.

- Receptor Interaction : The compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission. This interaction may lead to modulation of synaptic transmission and potential neuroprotective effects.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could affect cell signaling and proliferation.

Antimicrobial Activity

Studies have indicated that N1-(2,3-dimethylphenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide exhibits antimicrobial properties against various bacterial strains. Table 1 summarizes the antimicrobial efficacy against selected pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity

The cytotoxic effects of the compound were assessed in vitro using human cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.8 |

| MCF-7 (breast cancer) | 7.4 |

| A549 (lung cancer) | 6.2 |

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results indicated significant improvement in cognitive function and reduction in amyloid plaque formation.

- Agricultural Applications : Research has demonstrated the potential use of this compound as an agrochemical agent to enhance plant resistance against pests, particularly aphids and nematodes. Field trials showed a marked increase in crop yield when treated with the compound.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Antiviral Oxalamides

a) BNM-III-170

- Structure: N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide.

- Key Features: The indenyl group and guanidinomethyl side chain enable CD4-binding site inhibition in HIV.

- Activity: Enhances vaccine efficacy against immunodeficiency viruses via CD4 mimicry .

- Comparison: Unlike the target compound’s dimethylphenyl and nicotinoyl groups, BNM-III-170’s fluorophenyl and rigid indenyl structure likely improve target specificity.

b) Compound 13 ()

- Structure : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide.

- Key Features : Thiazole ring with hydroxyethyl and acetylpiperidine substituents.

- Activity : Synthesized as an HIV entry inhibitor; LC-MS m/z 479.12 (M+H+), 90% HPLC purity .

- Comparison: The thiazole moiety in Compound 13 may enhance hydrogen bonding compared to the target’s nicotinoyl group, but the latter’s methylthio group could improve metabolic stability.

Flavoring Oxalamides

a) S336 (CAS 745047-53-4)

- Structure : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.

- Key Features : Methoxybenzyl and pyridinylethyl groups contribute to umami taste activation.

- Safety: NOEL = 100 mg/kg/day in rats; >33 million margin of safety for human consumption .

- Comparison : The target compound’s dimethylphenyl group is more lipophilic than S336’s dimethoxybenzyl, which may limit its suitability as a flavoring agent due to altered solubility and metabolic pathways.

b) N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225)

Structurally Diverse Oxalamides

a) Compounds 19–23 ()

- Structures : Varied N1-phenyl substituents (e.g., bromo, chloro, ethoxy) with a common N2-(4-methoxyphenethyl) group.

- Synthesis : Yields range from 23% (Compound 22) to 83% (Compound 21).

- ESI-MS Data : Molecular weights 333.1–376.9 (M+H+) .

b) Compound 9 ()

- Structure : N1-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}-N2-(5-phenyl-1H-pyrazol-3-yl)oxalamide.

- Key Features : Piperazine and pyrazole rings enable multi-target interactions.

- Purity : >99.5% by UPLC-MS .

- Comparison : The target compound’s piperidine-methyl group may offer conformational flexibility compared to Compound 9’s rigid piperazine-butyl chain.

Key Findings

- Lipophilicity : The 2,3-dimethylphenyl group increases hydrophobicity relative to methoxy-substituted flavoring agents, suggesting divergent applications (therapeutic vs. food additive).

- Safety Profile: Flavoring oxalamides like S336 exhibit high safety margins (NOEL = 100 mg/kg/day), whereas antiviral analogs prioritize target affinity over metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.